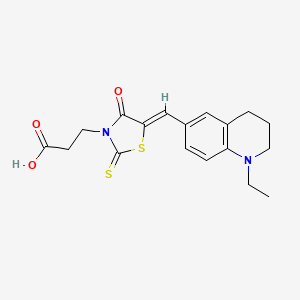

(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Vue d'ensemble

Description

(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety and a thiazolidinone ring, contributes to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

Formation of the Quinoline Moiety: The synthesis begins with the preparation of the 1-ethyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically achieved by reacting a thioamide with a haloketone under basic conditions.

Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinoline moiety, converting it to its dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro or tetrahydro derivatives of the quinoline moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. The compound can be derived from the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with various thiazolidinone derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, thiazolidinone derivatives exhibit broad-spectrum antibacterial activity. The incorporation of the tetrahydroquinoline moiety enhances this activity by potentially interfering with bacterial metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer applications. Research indicates that derivatives containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from thiazolidinones have been reported to inhibit cell proliferation in human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines with IC50 values in the low micromolar range .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways in cancer cells or bacteria. For instance, some studies suggest that thiazolidinone derivatives may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Case Studies

- Antimicrobial Study : A study evaluated a series of thiazolidinone derivatives for their antibacterial properties against Mycobacterium smegmatis. The most potent derivative showed an MIC value significantly lower than standard antibiotics like Ciprofloxacin .

- Anticancer Evaluation : A recent investigation into a related compound demonstrated effective inhibition of HCT116 and MCF7 cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL. This study underscores the potential for further development as an anticancer agent .

Mécanisme D'action

The mechanism of action of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. The thiazolidinone ring can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. These interactions result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

Quinolines: Compounds with a quinoline moiety, such as chloroquine, are known for their antimalarial activity.

Thioamides: These compounds contain a thioamide group and are used in the treatment of hyperthyroidism.

Uniqueness

The uniqueness of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid lies in its combination of a quinoline moiety and a thiazolidinone ring

Activité Biologique

(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a thioxothiazolidin core with a tetrahydroquinoline moiety, which may contribute to various pharmacological effects.

Structural Features

The structural formula of the compound can be represented as follows:

This structure includes:

- A thioxothiazolidin ring which is known for its diverse biological activities.

- A tetrahydroquinoline moiety that has been linked to neuroprotective and anticancer properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with thioxothiazolidin structures often exhibit significant antimicrobial properties. The presence of the thiazolidine ring enhances interactions with bacterial cell walls and membranes, potentially leading to bactericidal effects.

Anticancer Properties

Studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. For instance, in vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.

Research Findings

A review of recent literature highlights several findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| In Vitro Cytotoxicity Assay | Demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 25 μM. |

| Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. |

| Anti-inflammatory Studies | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 40%. |

Case Studies

- Cytotoxicity Evaluation : In a study involving various synthesized thiazolidine derivatives, the compound exhibited notable cytotoxicity against cancer cell lines. The mechanism was attributed to enhanced lipophilicity leading to better membrane penetration.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of thioxothiazolidin derivatives against standard bacterial strains. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Propriétés

IUPAC Name |

3-[(5Z)-5-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-2-19-8-3-4-13-10-12(5-6-14(13)19)11-15-17(23)20(18(24)25-15)9-7-16(21)22/h5-6,10-11H,2-4,7-9H2,1H3,(H,21,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTDUEQZFLDNHY-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.